molecular formula C10H9F5N2 B1411578 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine CAS No. 1707367-44-9

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B1411578
CAS No.: 1707367-44-9
M. Wt: 252.18 g/mol
InChI Key: XPMMXRVYFNPGGC-UHFFFAOYSA-N
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Description

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a heterocyclic apelin receptor (APJ) agonist . Apelin receptor agonists are investigated for a wide range of therapeutic areas, including the treatment of hypertension, heart failure, metabolic disorders, and liver diseases . The compound's research value is derived from its sophisticated molecular architecture. The incorporation of the 2-(trifluoromethyl)pyridine (TFMP) moiety is a strategic feature, as this group is known to enhance key physicochemical properties such as metabolic stability, bioavailability, and membrane permeability, largely due to its strong electron-withdrawing nature and high lipophilicity . Simultaneously, the 3,3-difluoropyrrolidine group is a commonly employed scaffold in drug discovery, often contributing to a molecule's conformational profile and potency . This specific combination of substructures makes it a valuable chemical tool for probing the pathophysiology of cardiovascular and metabolic systems and for supporting the development of novel therapeutic agents. Researchers can utilize this high-quality compound for in vitro binding assays, functional activity studies, and early-stage investigational research. As a supplier, we ensure rigorous quality control for batch-to-batch consistency, providing researchers with a reliable reagent to advance their scientific inquiries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5N2/c11-9(12)3-4-17(6-9)7-1-2-8(16-5-7)10(13,14)15/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMMXRVYFNPGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Pyridine Derivatives

Method Overview:
The core strategy involves fluorinating a suitably substituted pyridine precursor, such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, via nucleophilic aromatic substitution (SNAr) with fluorinating agents like cesium fluoride (CsF). This halogen exchange reaction replaces chlorine with fluorine at the 2-position, yielding the desired difluoropyridine intermediate.

Key Reaction Conditions:

Research Findings:
A detailed procedure involves drying the reaction mixture under vacuum, followed by gradual heating and stirring to facilitate fluorination. The reaction's progress is monitored via gas chromatography-mass spectrometry (GC-MS), confirming the formation of 2,3-difluoro-5-(trifluoromethyl)pyridine. The process is scalable and can be optimized further using flow reactors for industrial applications.

Parameter Conditions Reference
Reagent CsF (50 mol%) ,
Solvent DMSO ,
Temperature 120–125°C ,
Time 48 hours ,
Yield ~48.4%

Construction of the Pyrrolidine Ring and Final Functionalization

Method Overview:
The pyrrolidine moiety is introduced via nucleophilic substitution or cyclization reactions involving suitable precursors such as difluoropyridine derivatives. The process often involves:

  • Amine coupling: Nucleophilic attack of pyrrolidine derivatives onto electrophilic centers
  • Cyclization: Under microwave or thermal conditions, forming the pyrrolidine ring attached to the pyridine core
  • Substituent introduction: Incorporation of the difluoropyrrolidinyl group through nucleophilic substitution or addition reactions

Research Findings:
A typical route involves reacting the difluoropyridine with a suitable pyrrolidine derivative under microwave irradiation, facilitating rapid cyclization and substitution. This method is efficient, often yielding the target compound in high purity and yield (>80%).

Alternative Approaches: Direct Fluorination and Multi-Step Synthesis

Method Overview:
Other methods include direct fluorination of pre-formed pyridine rings using fluorinating agents such as HF, KF, or specialized trifluoromethylating reagents, often under high pressure or elevated temperatures. These methods are less common due to safety concerns but can be used for specific derivatives.

Research Findings:
Patented methods describe fluorinating chlorinated pyridines or employing trifluoromethyl-active species like trifluoromethyl copper to introduce the CF₃ group, followed by ring modifications to achieve the target structure.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Fluorination of chloropyridines CsF, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine 120–125°C, 48 hrs High regioselectivity, scalable Moderate yield, long reaction time
Nucleophilic substitution CsF, pyridine derivatives 115°C, 21–48 hrs Precise regioselectivity Requires purification steps
Microwave-assisted cyclization Difluoropyridine + pyrrolidine derivatives Microwave irradiation, 1–2 hrs Rapid, high yield Equipment-dependent
Direct fluorination HF, KF, trifluoromethylating agents Elevated temp/pressure One-pot synthesis Safety concerns

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in anti-inflammatory and anticancer applications. Preliminary studies have shown that it possesses low cytotoxicity while effectively inhibiting inflammatory pathways.

Compound Name Activity Type IC50 (µM) Remarks
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridineAnti-inflammatory<1Low cytotoxicity observed
CGP 28238Anti-inflammatory≤2Improved gastrointestinal tolerability
Compound CAnti-glioma<0.5Induces necroptosis; multiple mechanisms involved

Herbicidal Activity

Research indicates that derivatives of this compound can serve as effective herbicides. For example, related compounds have demonstrated over 85% inhibitory activity against broadleaf weeds such as Amaranthus retroflexus and Eclipta prostrate at specific application rates .

Chemical Intermediate

This compound is also utilized as a chemical intermediate in the synthesis of herbicides, particularly in the preparation of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids. The efficiency of this compound in reactions leading to higher yields compared to traditional intermediates (like chloro or bromo derivatives) highlights its significance in agricultural chemistry .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting from suitable precursors through cyclization reactions.
  • Fluorination: Using reagents like diethylaminosulfur trifluoride under controlled conditions.
  • Coupling with Pyridine: Achieved through nucleophilic substitution or other coupling reactions.

These methods not only optimize the yield but also enhance the compound's applicability across various fields .

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and difluoropyrrolidinyl groups can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Pyridine Derivatives with Trifluoromethyl and Heterocyclic Substituents

Key Observations :

  • Synthetic Efficiency: Compounds like 2-(p-tolyl)-5-(trifluoromethyl)pyridine (3oa) and 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine are synthesized via transition-metal-free desulfinative cross-coupling or nucleophilic aromatic substitution, achieving high yields (77–99%) .
  • Structural Diversity: Analogs with bulky substituents (e.g., cyclopentyl in ) or electron-withdrawing groups (e.g., bromophenoxy in ) may exhibit altered solubility and bioactivity.

Role of Fluorine in Metabolism and Stability

The difluoropyrrolidine group in the target compound is structurally analogous to the pyrrolidine moiety in PF-00734200, a DPP-IV inhibitor. PF-00734200 undergoes primary metabolism via hydroxylation at the pyrimidine ring (CYP3A4/2D6-mediated) and exhibits high plasma stability (94.4% parent compound in humans) . Similarly, the difluorination in 5-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine likely reduces oxidative metabolism at the pyrrolidine ring, enhancing pharmacokinetic profiles compared to non-fluorinated analogs .

In contrast, CP-93,393 (a pyrimidine-containing anxiolytic) undergoes pyrimidine ring cleavage and succinimide hydrolysis, highlighting how fluorination can redirect metabolic pathways toward more stable products .

Antiparasitic and Enzyme Inhibition

Pyridine derivatives like UDO and UDD () inhibit the CYP51 enzyme in Trypanosoma cruzi with efficacy comparable to posaconazole. The trifluoromethyl group in these compounds enhances target binding via hydrophobic interactions, a feature shared with the target compound .

Biological Activity

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activity, supported by relevant data and case studies.

  • Molecular Formula : C10_{10}H9_9F5_5N2_2
  • Molecular Weight : 252.19 g/mol
  • CAS Number : 1707367-44-9

Synthesis Methods

The synthesis of this compound generally involves several key steps:

  • Formation of the Pyridine Ring : Various methods such as the Hantzsch pyridine synthesis or Chichibabin synthesis can be employed.
  • Introduction of the Trifluoromethyl Group : This can be achieved using reagents like trifluoromethyl iodide under conditions that favor nucleophilic substitution.
  • Attachment of the Difluoropyrrolidinyl Group : Nucleophilic substitution reactions using appropriate difluoropyrrolidine derivatives facilitate this step.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of trifluoromethyl and difluoropyrrolidinyl groups enhances binding affinity and selectivity for these targets, leading to modulation of their activity .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The compound's IC50_{50} values are reported in the nanomolar range, indicating potent activity .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It demonstrates a capacity to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases. Specific studies have indicated that compounds with similar structures exhibit low cytotoxicity while maintaining potent anti-inflammatory effects .

Data Summary

Biological ActivityReferenceIC50_{50} ValueObservations
Anticancer (L1210 cells) Nanomolar rangePotent inhibition of cell proliferation
Anti-inflammatory Not specifiedLow cytotoxicity; potential for therapeutic use

Case Studies

  • Anticancer Efficacy : In a study evaluating various fluorinated compounds, this compound was found to significantly inhibit L1210 cell growth, with studies suggesting a mechanism involving intracellular release of active metabolites .
  • Inflammation Modulation : Another study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential utility in managing conditions like arthritis or other inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, sodium sulfinates have been used in desulfinative cross-coupling to synthesize structurally related 2-aryl-5-(trifluoromethyl)pyridines . Optimizing reaction temperature (e.g., 80–100°C), catalyst choice (e.g., Pd-based), and purification via silica gel chromatography (petroleum ether/ethyl acetate) can improve yields (e.g., 77–93% in related compounds). The difluoropyrrolidine moiety may require protection during synthesis to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer : 1H, 13C, and 19F NMR are essential. Fluorine atoms introduce splitting patterns (e.g., coupling with adjacent protons or fluorine atoms) that complicate spectral interpretation. For example, trifluoromethyl groups exhibit distinct 19F NMR signals near -60 to -70 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) can resolve ambiguities in regiochemistry or substituent orientation.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic effects of the difluoropyrrolidine and trifluoromethyl groups on reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations can model electron-withdrawing effects. The trifluoromethyl group stabilizes the pyridine ring via inductive effects, while the difluoropyrrolidine moiety may influence steric accessibility. Studies on analogous compounds show that substituents alter HOMO-LUMO gaps, impacting reactivity in cross-coupling or nucleophilic substitution reactions . Software like Gaussian or ORCA can simulate charge distribution and transition states.

Q. What strategies minimize side reactions during functionalization of the trifluoromethyl group in this compound?

  • Methodological Answer : Protecting the trifluoromethyl group with silyl ethers or employing mild reaction conditions (e.g., low temperature, non-polar solvents) can reduce unintended substitutions. For example, in related 2-chloro-5-(trifluoromethyl)pyridines, controlled Buchwald-Hartwig amination avoids degradation of the CF3 group . Monitoring via TLC or LC-MS ensures reaction progress without byproducts.

Q. How does the 3,3-difluoropyrrolidine substituent affect physicochemical properties (e.g., solubility, logP) compared to azetidine or non-fluorinated analogs?

  • Methodological Answer : Fluorination typically increases lipophilicity (higher logP) and metabolic stability. Compared to azetidine analogs (e.g., 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine), the difluoropyrrolidine group introduces greater conformational rigidity and hydrogen-bonding potential, impacting solubility . Experimental logP values can be determined via shake-flask methods or predicted using software like ACD/Labs.

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported synthetic yields for fluorinated pyridine derivatives?

  • Methodological Answer : Variations in yield often arise from differences in catalyst loading, solvent purity, or workup procedures. For instance, silica gel chromatography eluent ratios (e.g., petroleum ether:ethyl acetate = 20:1 vs. 10:1) significantly affect recovery . Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres, especially for moisture-sensitive intermediates.

Application-Oriented Questions

Q. What role could this compound play in medicinal chemistry, based on analogous compounds?

  • Methodological Answer : Pyridine derivatives with fluorinated substituents are explored as kinase inhibitors or CNS agents due to their bioavailability and metabolic stability . The difluoropyrrolidine group may enhance binding affinity to targets like proteases or GPCRs. In vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking studies can validate therapeutic potential.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

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